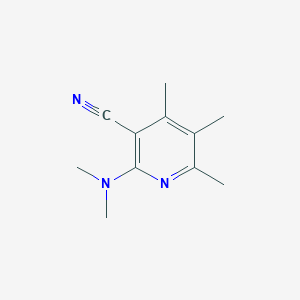

2-(Dimethylamino)-4,5,6-Trimethylpyridin-3-carbonitril

Übersicht

Beschreibung

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile (DMAT) is an organic compound with a wide range of applications in various fields of science. DMAT is an important intermediate in organic synthesis and is used as a building block in the production of a variety of drugs, fragrances, and other materials. It is also used as a catalyst in the production of polymers, and as a reagent in the synthesis of pharmaceuticals and other compounds. DMAT is an important component of many laboratory experiments and has been studied extensively in recent years.

Wissenschaftliche Forschungsanwendungen

Arzneimittel- und Gen-Lieferungssysteme

Die Verbindung wurde bei der Entwicklung von Nanocarriern für die Arzneimittel- und Gen-Lieferung eingesetzt. Diese Nanocarrier können gleichzeitig Antikrebsmittel und Nukleinsäuren beladen, was aufgrund ihrer unterschiedlichen physikalisch-chemischen Eigenschaften eine Herausforderung darstellt . Die Verwendung dieser Verbindung in amphiphilen Blockcopolymeren ermöglicht die Herstellung von Micellen, die Medikamente und genetisches Material effektiv an Zielstellen transportieren können, wodurch möglicherweise die Ergebnisse der Krebstherapie verbessert werden.

Stimuli-responsiv Polymersomen

Auf dem Gebiet der Nanotechnologie dient die Verbindung als Baustein für die Herstellung von Polymersomen – Vesikel, die robuster als Liposomen sind und auf pH-Wert, Temperatur und andere Bedingungen reagieren können . Diese Polymersomen haben aufgrund ihrer Fähigkeit, auf die einzigartigen Umgebungen innerhalb biologischer Systeme zu reagieren, ein erhebliches Potenzial in der Arzneimittel- und Gentherapie sowie als Nanoreaktoren.

Antioxidative und entzündungshemmende Anwendungen

Die Derivate der Verbindung wurden auf ihre antioxidativen und entzündungshemmenden Eigenschaften hin untersucht. Wenn sie in Polymermicellen eingearbeitet werden, können sie mit Medikamenten wie Quercetin beladen werden, das bekannte antioxidative und krebshemmende Wirkungen hat . Diese Anwendung ist besonders relevant bei der Entwicklung von Behandlungen für chronische Krankheiten, die mit oxidativem Stress und Entzündungen einhergehen.

Biokompatible Polymersynthese

Forscher haben diese Verbindung bei der Synthese von biokompatiblen Polymeren verwendet. Diese Polymere können in Bezug auf Zusammensetzung, Funktionalität und Eigenschaften fein abgestimmt werden, wodurch sie für verschiedene gezielte Therapien geeignet sind . Die Fähigkeit, so präzise Polymere zu entwerfen, eröffnet neue Wege für die personalisierte Medizin.

Modulation der Stoffwechselaktivität

Die Verbindung spielt eine Rolle bei der Modulation der Stoffwechselaktivität in Zellen. Durch die Bildung von Komplexen mit anderen Molekülen kann sie zelluläre Prozesse beeinflussen, was ein kritischer Aspekt bei der Entwicklung von Behandlungen für Stoffwechselstörungen ist .

Nanopartikelcharakterisierung

In der Materialwissenschaft wird die Verbindung zur Charakterisierung von Nanopartikeln verwendet. Ihre Eigenschaften ermöglichen eine detaillierte Analyse des Nanopartikelverhaltens, was für die Gewährleistung der Sicherheit und Wirksamkeit von Nanomaterialien in medizinischen Anwendungen unerlässlich ist .

Umweltreinigung

Es besteht das Potenzial, dass die Verbindung in der Umweltreinigung eingesetzt wird. Ihre Derivate wurden auf ihre Wirksamkeit beim Abbau organischer Schadstoffe untersucht, was zu neuen Methoden zur Reinigung von Umweltkontaminanten führen könnte.

Kontrollierte Freisetzungsmechanismen

Schließlich ist die Verbindung entscheidend für die Entwicklung von kontrollierten Freisetzungsmechanismen für Therapeutika. Durch Anpassung der Struktur der Verbindung können Forscher die Freisetzungsgeschwindigkeit von Medikamenten steuern und so eine nachhaltige therapeutische Wirkung erzielen .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as deanol , are known to interact with various targets in the body. Deanol has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Mode of Action

For instance, Itopride, a compound with a similar dimethylamino group, acts as an acetylcholine esterase inhibitor and dopamine D2 receptor antagonist .

Biochemical Pathways

Deanol has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Pharmacokinetics

For example, Itopride, a compound with a similar dimethylamino group, has been studied for its absorption, distribution, metabolism, and excretion (ADME) properties .

Action Environment

For example, a study on a pH and temperature-responsive polymer based on poly(2-(dimethylamino)ethyl methacrylate) showed that the polymer’s properties could be controlled by adjusting the pH and temperature .

Biochemische Analyse

Biochemical Properties

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the activation or inhibition of enzymatic activity .

Cellular Effects

The effects of 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions but may degrade under others, leading to changes in its efficacy and toxicity .

Dosage Effects in Animal Models

The effects of 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function .

Metabolic Pathways

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity.

Transport and Distribution

The transport and distribution of 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can affect its overall activity and function .

Subcellular Localization

The subcellular localization of 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Eigenschaften

IUPAC Name |

2-(dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7-8(2)10(6-12)11(14(4)5)13-9(7)3/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOZHBRKXCFVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)N(C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

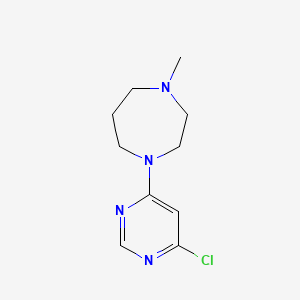

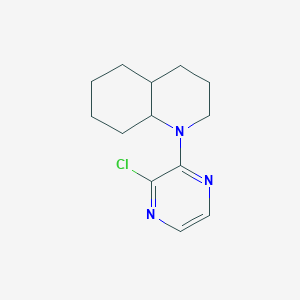

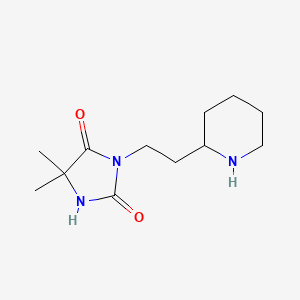

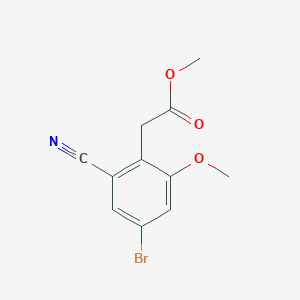

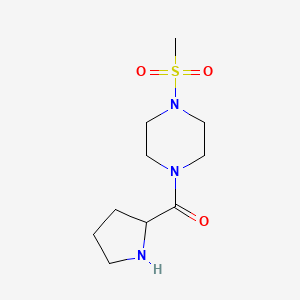

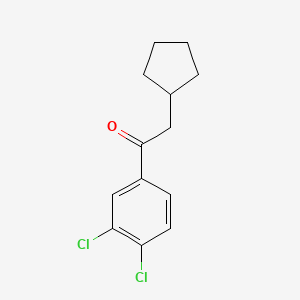

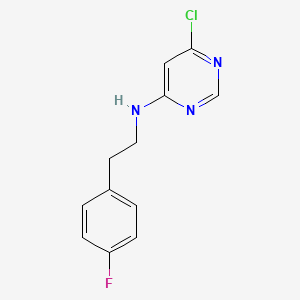

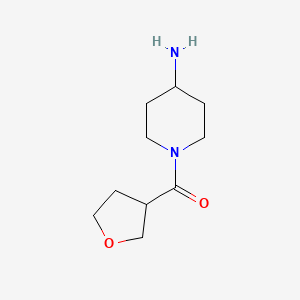

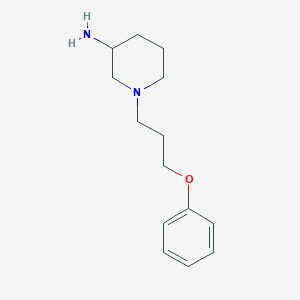

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)

![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)

![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)

![[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine](/img/structure/B1489552.png)

![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)